![molecular formula C10H14N2O2 B2680151 N-[3-(aminomethyl)phenyl]-2-methoxyacetamide CAS No. 926268-80-6](/img/structure/B2680151.png)
N-[3-(aminomethyl)phenyl]-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(aminomethyl)phenyl]-2-methoxyacetamide” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O2/c1-14-7-10(13)12-9-4-2-3-8(5-9)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) . This indicates that the compound has a methoxy group (-OCH3) and an acetamide group (-NHCOCH3) attached to a phenyl ring. The phenyl ring also has an aminomethyl group (-CH2NH2) attached to it.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Amidantel: A Potent Anthelminthic
- Application : Amidantel, a derivative of N-[3-(aminomethyl)phenyl]-2-methoxyacetamide, is recognized for its broad spectrum anthelminthic properties, showing activity against nematodes, filariae, and cestodes in animals.
- Research : A study by Wollweber et al. (1979) highlights its efficacy in dogs against hookworms and large roundworms, noting its good tolerance in animals without teratogenic effects (Wollweber et al., 1979).
Anticonvulsant Activity of Functionalized Derivatives
- Application : Derivatives of this compound have been reported to possess potent anticonvulsant activities.
- Research : Kohn et al. (1991) studied various alpha-heteroatom substituted derivatives, finding compounds like (R,S)-2-acetamido-N-benzyl-2-(methoxyamino)acetamide to be highly effective in seizure control in mice, comparable to phenytoin (Kohn et al., 1991).
Chemoselective Acetylation in Drug Synthesis
- Application : The chemoselective acetylation of amino groups in derivatives of this compound is crucial in the synthesis of specific drugs, including antimalarials.
- Research : Magadum and Yadav (2018) demonstrated the use of Novozym 435 as a catalyst in this process, optimizing various parameters for effective synthesis (Magadum & Yadav, 2018).
Applications in Agricultural Chemistry
- Application : Chloroacetamide herbicides, structurally related to this compound, are extensively used in agriculture.
- Research : Coleman et al. (2000) explored the comparative metabolism of these herbicides in human and rat liver microsomes, illuminating the metabolic pathways and potential risks (Coleman et al., 2000).
Synthesis and Pharmacological Assessment of Derivatives
- Application : Derivatives of this compound have been synthesized for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties.
- Research : Rani et al. (2016) synthesized a series of these derivatives, demonstrating their potential as therapeutic agents (Rani et al., 2016).
Amidation and Amidohydroxylation in Organic Synthesis
- Application : The compound is used in the generation of stabilized N-acylnitrenium intermediates for organic synthesis processes.
- Research : Serna et al. (2004) showed that these intermediates can be intramolecularly trapped to produce various organic compounds (Serna et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-7-10(13)12-9-4-2-3-8(5-9)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELYYDIAMIVAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
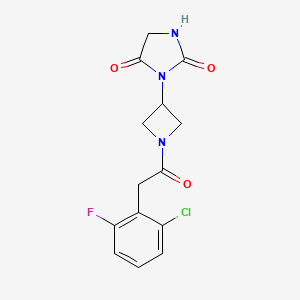
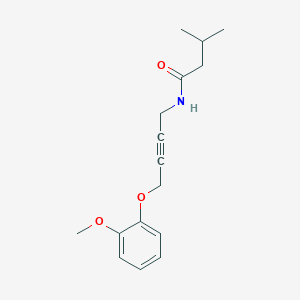
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide](/img/structure/B2680070.png)
![4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)

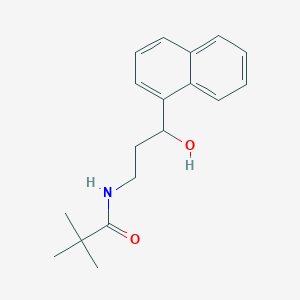
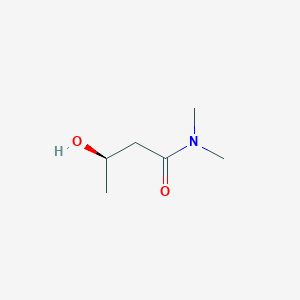
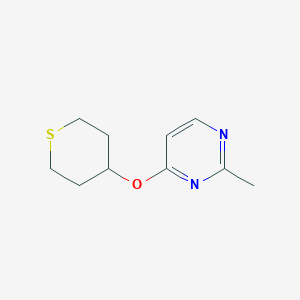

![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680084.png)
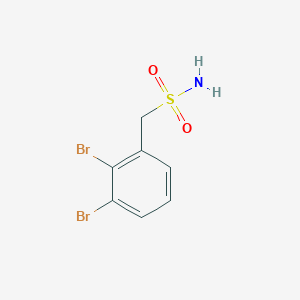
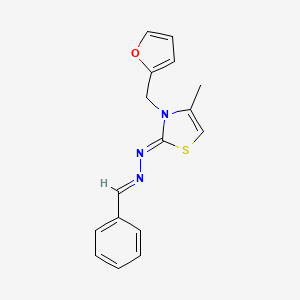
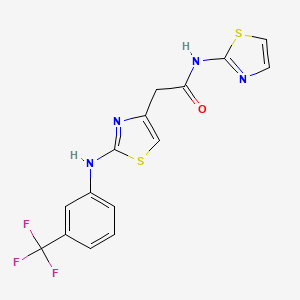
![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)
